2-(4,4-difluorocyclohexyl)-N-methylacetamide
Overview
Description
2-(4,4-Difluorocyclohexyl)-N-methylacetamide is a fluorinated organic compound characterized by its cyclohexyl ring with two fluorine atoms at the 4,4-positions and an acetamide group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclohexyl)-N-methylacetamide typically involves the following steps:
Preparation of 4,4-Difluorocyclohexylamine: : This can be achieved by the fluorination of cyclohexylamine using suitable fluorinating agents such as Selectfluor.
Acetylation: : The resulting 4,4-difluorocyclohexylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methylation: : Finally, the acetylated product is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced fluorination techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or the amide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: : Nucleophiles like hydroxide (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : 2-(4,4-Difluorocyclohexyl)acetic acid
Reduction: : 2-(4,4-Difluorocyclohexyl)ethanol or 2-(4,4-Difluorocyclohexyl)ethylamine
Substitution: : Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-N-methylacetamide has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: : The compound is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.
Mechanism of Action
The mechanism by which 2-(4,4-Difluorocyclohexyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)-N-methylacetamide is unique due to its fluorinated cyclohexyl ring, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:
2-(4,4-Difluorocyclohexyl)acetic acid
2-(4,4-Difluorocyclohexyl)ethanol
2-(4,4-Difluorocyclohexyl)ethylamine
These compounds share the difluorocyclohexyl core but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-12-8(13)6-7-2-4-9(10,11)5-3-7/h7H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDFYHYSSWOWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255978 | |
Record name | Cyclohexaneacetamide, 4,4-difluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097937-65-8 | |
Record name | Cyclohexaneacetamide, 4,4-difluoro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneacetamide, 4,4-difluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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